4-Sulfamoyl-1,2-thiazole-3-carboxylic acid
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Overview
Description
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfamoyl group and the carboxylic acid group makes this compound highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-haloketones, followed by oxidation to introduce the sulfamoyl group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as carbodiimides .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives .
Scientific Research Applications
4-Sulfamoyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-sulfamoyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1,3-Thiazole-4-carboxylic acid: Shares the thiazole ring but lacks the sulfamoyl group, resulting in different reactivity and applications.
2-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic structure but with different substituents, leading to distinct biological activities.
Sulfanilamide: A well-known antimicrobial agent with a sulfonamide group, similar in structure but with different pharmacological properties.
Uniqueness: 4-Sulfamoyl-1,2-thiazole-3-carboxylic acid is unique due to the combination of the thiazole ring and the sulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H4N2O4S2 |
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Molecular Weight |
208.2 g/mol |
IUPAC Name |
4-sulfamoyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)2-1-11-6-3(2)4(7)8/h1H,(H,7,8)(H2,5,9,10) |
InChI Key |
IFWQKEBJXRRJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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